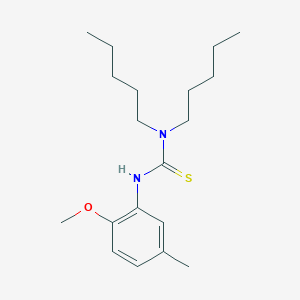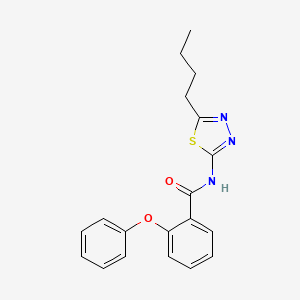![molecular formula C17H18N2O4S B4753932 N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide](/img/structure/B4753932.png)
N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide, also known as NAPB, is a chemical compound that has gained attention for its potential use in scientific research. It belongs to the class of benzamide compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition can potentially lead to the suppression of tumor growth and metastasis. N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide has also been studied for its potential use as a tool in neuroscience research. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide is not fully understood. However, it is known to inhibit the activity of CAIX by binding to its active site. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide has also been shown to modulate the activity of the NMDA receptor by binding to its glycine site. This modulation can potentially lead to the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activity of CAIX. It has also been shown to modulate the activity of the NMDA receptor, which can potentially lead to the regulation of synaptic plasticity and memory formation. However, the exact biochemical and physiological effects of N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide in lab experiments is its specificity towards CAIX and the NMDA receptor. This specificity allows for the targeted inhibition and modulation of these proteins without affecting other cellular processes. However, one of the limitations of using N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells and animals.
Zukünftige Richtungen
For the study of N-[2-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide include investigating its potential use as a cancer therapy and improving its solubility in aqueous solutions.
Eigenschaften
IUPAC Name |
2-[(2-propylsulfonylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-11-24(22,23)15-10-6-4-8-13(15)17(21)19-14-9-5-3-7-12(14)16(18)20/h3-10H,2,11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPXXZAPYAIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753852.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![2,3-dimethyl-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4753876.png)
![3-ethyl-5-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4753883.png)
![ethyl 6-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4753889.png)
![ethyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4753904.png)

![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4753935.png)

![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)
![methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B4753966.png)